Cas no 163090-02-6 (Phenol, 4,4',4''-methylidynetris[2,6-bis[(hydroxyphenyl)methyl]-)

Phenol, 4,4',4''-methylidynetris[2,6-bis[(hydroxyphenyl)methyl]- structure
163090-02-6 structure
Product name:Phenol, 4,4',4''-methylidynetris[2,6-bis[(hydroxyphenyl)methyl]-
CAS No:163090-02-6
MF:C61H52O9
MW:929.0601978302
CID:1344355
PubChem ID:22670934

Phenol, 4,4',4''-methylidynetris[2,6-bis[(hydroxyphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4,4',4''-methylidynetris[2,6-bis[(hydroxyphenyl)methyl]-
    • 4-[bis[4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl]methyl]-2,6-bis[(2-hydroxyphenyl)methyl]phenol
    • SCHEMBL5674865
    • DTXSID40627477
    • 4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol
    • 163090-02-6
    • Inchi: InChI=1S/C61H52O9/c62-52-19-7-1-13-37(52)25-46-31-43(32-47(59(46)68)26-38-14-2-8-20-53(38)63)58(44-33-48(27-39-15-3-9-21-54(39)64)60(69)49(34-44)28-40-16-4-10-22-55(40)65)45-35-50(29-41-17-5-11-23-56(41)66)61(70)51(36-45)30-42-18-6-12-24-57(42)67/h1-24,31-36,58,62-70H,25-30H2
    • InChI Key: VEOUHGLWFPUTQA-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC=CC=C3O)C(C4=CC(=C(C(=C4)CC5=CC=CC=C5O)O)CC6=CC=CC=C6O)C7=CC(=C(C(=C7)CC8=CC=CC=C8O)O)CC9=CC=CC=C9O)O

Computed Properties

  • Exact Mass: 928.36126
  • Monoisotopic Mass: 928.36113323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 70
  • Rotatable Bond Count: 15
  • Complexity: 1270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 13.6
  • Topological Polar Surface Area: 182Ų

Experimental Properties

  • PSA: 182.07

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